1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline
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Overview
Description
1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline is a synthetic organic compound characterized by the presence of a benzyl group, two fluorine atoms, and a proline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the benzyl group through a nucleophilic substitution reaction, followed by the introduction of fluorine atoms via electrophilic fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Benzyl-3,3-difluoropiperidine-4,4-diol
- 1-Benzyl-4,4-difluoropiperidin-3-yl)methanol
Comparison: Compared to these similar compounds, 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline stands out due to its unique proline backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
854375-53-4 |
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Molecular Formula |
C14H17F2NO2 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2S)-1-benzyl-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17F2NO2/c1-13(2)11(12(18)19)17(9-14(13,15)16)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,18,19)/t11-/m1/s1 |
InChI Key |
OOPLIGKUYGLAEG-LLVKDONJSA-N |
Isomeric SMILES |
CC1([C@H](N(CC1(F)F)CC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1(C(N(CC1(F)F)CC2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
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